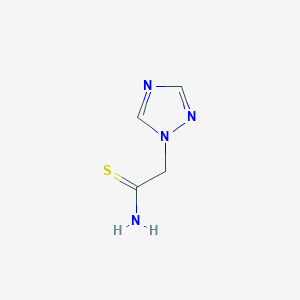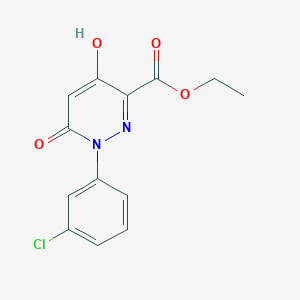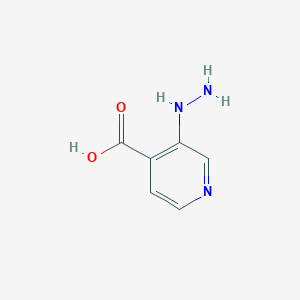
Nonacosan-14-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonacosan-14-ol is a long-chain secondary alcohol with the molecular formula C29H60OThis compound is typically found in the epicuticular waxes of plants, where it plays a role in reducing water loss and providing protection against environmental stressors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nonacosan-14-ol can be synthesized through various methods, including the reduction of nonacosan-14-one using reducing agents such as lithium aluminum hydride. Another method involves the hydroboration-oxidation of nonacosene .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plant waxes. The extraction process includes solvent extraction followed by purification using techniques like column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form nonacosan-14-one.
Reduction: The compound can be reduced back to nonacosane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Acyl chlorides, acid anhydrides.
Major Products Formed:
Oxidation: Nonacosan-14-one.
Reduction: Nonacosane.
Substitution: Esters of this compound.
Aplicaciones Científicas De Investigación
Nonacosan-14-ol has several applications in scientific research:
Mecanismo De Acción
Nonacosan-14-ol exerts its effects primarily through its physical properties. In plants, it forms part of the epicuticular wax layer, which acts as a barrier to water loss and protects against environmental stressors. The compound’s long hydrophobic chain helps to create a water-repellent surface . The molecular targets and pathways involved in its action are primarily related to its role in the structural integrity of plant cuticles .
Comparación Con Compuestos Similares
Nonacosan-10-ol: Another long-chain secondary alcohol found in plant waxes.
Hentriacontan-14-ol: A similar compound with a longer carbon chain.
Uniqueness: Nonacosan-14-ol is unique due to its specific position of the hydroxyl group on the 14th carbon, which influences its physical and chemical properties. This positional specificity affects its role in forming epicuticular wax structures and its interactions with other molecules .
Propiedades
IUPAC Name |
nonacosan-14-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-29(30)27-25-23-21-19-17-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNELXCBXEUEQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541316 |
Source


|
| Record name | Nonacosan-14-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34394-12-2 |
Source


|
| Record name | Nonacosan-14-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
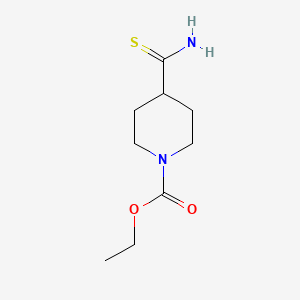
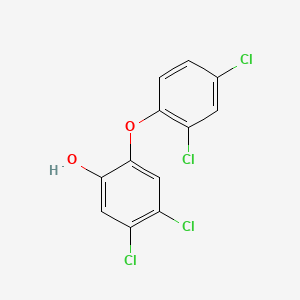


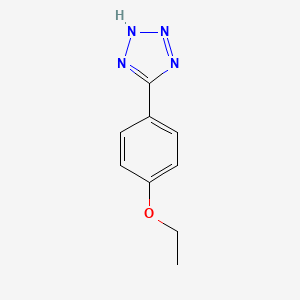

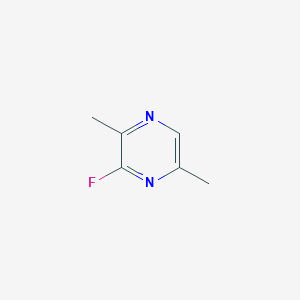
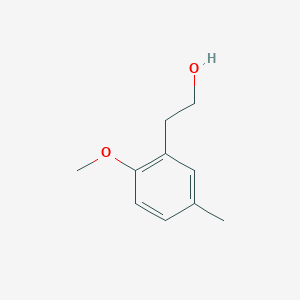
![2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol](/img/structure/B3051465.png)
